molecular formula C10H20N2O3 B3151946 tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate CAS No. 724788-22-1

tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate

Cat. No.: B3151946
CAS No.: 724788-22-1
M. Wt: 216.28
InChI Key: MLTCALYMVICSBJ-YUMQZZPRSA-N
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Description

Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a piperidine ring, which is further substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate typically involves the protection of the piperidine nitrogen with a tert-butyl carbamate group. One common method involves the reaction of (3S,4S)-3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced piperidine derivative.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate: A stereoisomer with different spatial arrangement of atoms.

    Tert-butyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate: Another stereoisomer with different spatial arrangement of atoms.

    Tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate: A stereoisomer with different spatial arrangement of atoms.

Uniqueness

Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The presence of both the tert-butyl and hydroxyl groups provides distinct chemical properties that can be exploited in various applications.

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTCALYMVICSBJ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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